N-(2-hydroxy-4-phenylbutyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
N-(2-hydroxy-4-phenylbutyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide: is a synthetic organic compound that belongs to the class of furo[3,2-b]pyridine derivatives
Properties
IUPAC Name |
N-(2-hydroxy-4-phenylbutyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-7-10-17-16(21-13)11-18(24-17)19(23)20-12-15(22)9-8-14-5-3-2-4-6-14/h2-7,10-11,15,22H,8-9,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREASTDWJCFCLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NCC(CCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-4-phenylbutyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furo[3,2-b]pyridine Core: The core structure can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a furan derivative under acidic or basic conditions.
Introduction of the Hydroxy-Phenylbutyl Side Chain: This step involves the alkylation of the furo[3,2-b]pyridine core with a 2-hydroxy-4-phenylbutyl halide in the presence of a base such as potassium carbonate.
Carboxamide Formation: The final step involves the conversion of the intermediate product to the carboxamide derivative using an amide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic ring in the phenylbutyl side chain can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used under mild conditions.
Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination can be used under controlled conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-hydroxy-4-phenylbutyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its anti-inflammatory, antimicrobial, and anticancer activities. Researchers are investigating its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, the compound is being explored as a potential therapeutic agent. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of inflammatory diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4-phenylbutyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate signaling pathways by binding to receptors or enzymes, thereby altering their activity. For example, it may inhibit the activity of certain kinases involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxy-4-phenylbutyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide: shares structural similarities with other furo[3,2-b]pyridine derivatives, such as:
Uniqueness
What sets this compound apart is its specific substitution pattern and functional groups, which confer unique biological activities and chemical reactivity. Its hydroxy-phenylbutyl side chain and carboxamide group play crucial roles in its interaction with biological targets and its overall stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
